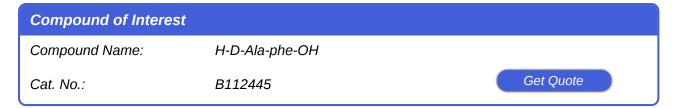


molecular weight and formula of H-D-Ala-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to H-D-Ala-Phe-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the dipeptide **H-D-Ala-Phe-OH**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental chemical properties of **H-D-Ala-Phe-OH**, along with its constituent amino acids, are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Compound Name	Chemical Formula	Molecular Weight (g/mol)
H-D-Ala-Phe-OH	C12H16N2O3	236.27[1][2][3][4]
D-Alanine	C ₃ H ₇ NO ₂	89.09[5][6]
L-Phenylalanine	C ₉ H ₁₁ NO ₂	165.19[7][8][9]

Synthesis and Experimental Protocols

H-D-Ala-Phe-OH is a dipeptide composed of D-Alanine and L-Phenylalanine. It can be synthesized through various peptide coupling methods. A standard and widely used method is Solid-Phase Peptide Synthesis (SPPS), which offers high efficiency and purity.



Solid-Phase Peptide Synthesis (SPPS) of H-D-Ala-Phe-OH

This protocol outlines the manual synthesis of **H-D-Ala-Phe-OH** on a 2-chlorotrityl chloride resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials:

- Resin: 2-Chlorotrityl chloride resin
- Amino Acids: Fmoc-Phe-OH, Fmoc-D-Ala-OH
- Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
- Activating Agent: Ethyl (hydroxyimino)cyanoacetate (Oxyma)
- Deprotection Reagent: 20% Piperidine in Dimethylformamide (DMF)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)
- Washing Solvents: DMF, DCM, Diethyl ether

Procedure:

- Resin Swelling: The 2-chlorotrityl chloride resin is swelled in DCM for 30 minutes in a reaction vessel.
- First Amino Acid Loading (Fmoc-Phe-OH):
 - The swelled resin is drained.
 - A solution of Fmoc-Phe-OH and Diisopropylethylamine (DIPEA) in DCM is added to the resin.
 - The mixture is agitated for 2 hours to allow for the attachment of the first amino acid.



- The resin is then washed thoroughly with DCM and DMF.
- · Fmoc Deprotection:
 - The Fmoc protecting group on the N-terminus of Phenylalanine is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
 - The resin is washed with DMF and DCM to remove the cleaved Fmoc group and residual piperidine.
- Second Amino Acid Coupling (Fmoc-D-Ala-OH):
 - A solution of Fmoc-D-Ala-OH, DIC, and Oxyma in DMF is prepared and pre-activated for 5 minutes.
 - This activated solution is added to the resin.
 - The coupling reaction is allowed to proceed for 2 hours.
 - The resin is washed with DMF and DCM.
- Final Fmoc Deprotection:
 - The Fmoc group on D-Alanine is removed using 20% piperidine in DMF as described in step 3.
 - The resin is washed with DMF and DCM.
- Cleavage from Resin:
 - The peptide is cleaved from the resin by treating it with the cleavage cocktail (TFA/TIS/H₂O) for 2 hours.
 - The resin is filtered off, and the filtrate containing the peptide is collected.
- Peptide Precipitation and Purification:
 - The peptide is precipitated from the cleavage solution by adding cold diethyl ether.



- The precipitate is collected by centrifugation, washed with cold ether, and dried.
- The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
 - The identity and purity of the final product, H-D-Ala-Phe-OH, are confirmed by mass spectrometry and analytical RP-HPLC.

Diagrams and Workflows

Visual representations of experimental workflows and logical relationships are crucial for understanding complex processes in peptide synthesis and drug development.

Caption: Workflow for Solid-Phase Peptide Synthesis of H-D-Ala-Phe-OH.

Caption: Logical Flow of Peptide-Based Drug Development.

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- To cite this document: BenchChem. [molecular weight and formula of H-D-Ala-phe-OH].
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